![molecular formula C20H24ClN3O4S B2452358 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-62-7](/img/structure/B2452358.png)
4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which is a protein kinase involved in the regulation of various cellular processes such as immune response, inflammation, and cell survival.
Scientific Research Applications
- Research has demonstrated that compounds similar to 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide play a crucial role as antimicrobial agents . These properties make them valuable in combating bacterial and fungal infections.
- The compound has been investigated for its antioxidative potential . Antioxidants play a critical role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Understanding the antioxidant properties of this compound could lead to novel therapeutic approaches.
- Researchers have explored the antibiotic properties of related compounds . Investigating the antibacterial effects of 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide may provide insights into developing new antibiotics or improving existing ones.
- Compounds with similar structures have shown promise as anticancer agents . Investigating the effects of 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide on cancer cells could contribute to cancer research and drug development.
- Single crystals of 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide have been grown and characterized. The results suggest that this material exhibits highly nonlinear optical properties, making it suitable for optoelectronics and nonlinear optical devices .
- While not directly studied for 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, related derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Investigating its effects on mycobacteria could contribute to tuberculosis research.
Antimicrobial Properties
Antioxidant Activity
Antibiotic Research
Anticancer Potential
Nonlinear Optical Material
Mycobacterial Activity
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D4 receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is particularly involved in cognitive and emotional processes.
Mode of Action
The compound acts as a ligand for the D4 receptor, meaning it binds to the receptor and triggers a response . This interaction can lead to changes in the cell’s activity, altering the transmission of signals in the brain.
Pharmacokinetics
The compound’s solubility in DMSO is 22 mg/mL, but it is insoluble in water , which may affect its bioavailability.
Result of Action
The binding of the compound to the D4 receptor can lead to a variety of cellular effects. For instance, it can influence the activity of neurons in the brain, potentially affecting mood, behavior, and cognition . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can be affected by the pH of the environment . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and its interaction with the D4 receptor.
properties
IUPAC Name |
4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSYECYTRWZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide |
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